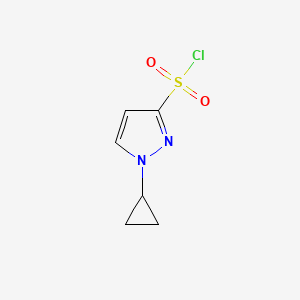

1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride

描述

1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride is a sulfonyl chloride derivative featuring a pyrazole core substituted at the 1-position with a cyclopropyl group and at the 3-position with a sulfonyl chloride moiety. Its molecular formula is C₆H₇ClN₂O₂S, with a molecular weight of 206.65 g/mol. The compound is synthesized via sulfonation of 1-cyclopropyl-1H-pyrazole-3-amine, achieving a moderate yield of 33% using established methods (General Methods D and E1). Key structural features are confirmed by <sup>1</sup>H NMR (400 MHz, CDCl₃), which reveals pyrazole ring protons at δ 7.51 (d, J = 2.4 Hz) and δ 6.69 (d, J = 2.4 Hz), alongside cyclopropyl protons as a multiplet at δ 1.28–1.05. The sulfonyl chloride group enhances reactivity, making it a critical intermediate for synthesizing sulfonamide-based therapeutics, such as NLRP3 inflammasome inhibitors for treating inflammatory disorders.

属性

IUPAC Name |

1-cyclopropylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUWFRGFSFXHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701254710 | |

| Record name | 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1995071-82-3 | |

| Record name | 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1995071-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride can be synthesized through the sulfonation of 1-cyclopropyl-1H-pyrazole. The process involves the reaction of 1-cyclopropyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is typically carried out at low temperatures (around -20 to 0°C) in a solvent such as chloroform (CHCl₃) to prevent the formation of unwanted by-products .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and more efficient cooling systems to maintain the required low temperatures. The use of automated systems for the addition of reagents and the control of reaction conditions can further enhance the efficiency and yield of the process .

化学反应分析

Types of Reactions

1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

科学研究应用

Biological Applications

The compound has shown promising results in several biological applications:

- Antimicrobial Activity : Research indicates that derivatives of 1-cyclopropyl-1H-pyrazole-3-sulfonyl chloride exhibit significant antibacterial properties against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have identified specific modifications that enhance potency against resistant strains of this pathogen .

- Inhibition of Enzymatic Activity : The compound has been explored as a potential inhibitor of dCTPase, an enzyme implicated in various cancers. Inhibition studies have shown that modifications to the cyclopropyl group can influence the stability and efficacy of these inhibitors, suggesting a pathway for developing new cancer therapeutics .

Table 1: Summary of Biological Activities

| Study Reference | Activity | Target | Result |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | MIC < 0.5 μM | |

| Enzyme Inhibition | dCTPase | Potent inhibitor with nanomolar potency |

Case Study: Antitubercular Activity

In one notable study, a series of pyrazole derivatives were screened for their activity against Mycobacterium tuberculosis. Among these, this compound was identified as a lead compound due to its moderate activity and favorable SAR profile. Further optimization led to compounds with improved efficacy and reduced cytotoxicity against human cell lines .

Case Study: Cancer Therapeutics

Another investigation focused on the inhibition of dCTPase by various analogs of this compound. The study revealed that specific substitutions on the cyclopropyl group could enhance enzyme stability and intracellular engagement, making these compounds potential candidates for cancer treatment .

作用机制

The mechanism of action of 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The primary analogs of 1-cyclopropyl-1H-pyrazole-3-sulfonyl chloride are pyrazole sulfonyl chlorides with varying 1-position substituents. A direct comparison with 1-ethyl-1H-pyrazole-3-sulfonyl chloride (CAS: 1354706-44-7) highlights key differences:

Key Observations:

- Cyclopropyl vs. This strain may enhance electrophilicity at the sulfonyl chloride site, favoring nucleophilic substitution reactions.

- Molecular Weight : The cyclopropyl derivative’s higher molecular weight (Δ = +12.01 g/mol) reflects its additional carbon atom, which may influence solubility and pharmacokinetics in drug development.

Challenges and Stability

生物活性

1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of inflammation and cell death pathways. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and implications for therapeutic applications.

The primary biological activity associated with this compound involves its role as an inhibitor of the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a critical component of the innate immune response, mediating the activation of caspase-1, which in turn cleaves proinflammatory cytokines such as IL-1β and IL-18 into their active forms. This process is essential for the regulation of inflammatory responses and pyroptosis, a form of programmed cell death characterized by the release of pro-inflammatory cytokines and cell lysis.

Key Findings

- Caspase Activation : The compound has been shown to inhibit caspase-1 activation, thereby preventing the cleavage of proinflammatory cytokines and subsequent pyroptosis .

- Inflammatory Response Modulation : By blocking NLRP3-dependent processes, this compound may provide a superior treatment option for conditions characterized by excessive inflammation, such as cryopyrin-associated periodic syndromes (CAPS) and other autoimmune disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Initial studies have indicated that modifications to the pyrazole ring and sulfonamide moiety can significantly influence its biological activity.

Table 1: Structure-Activity Relationships

| Compound Variant | Modification | Biological Activity (MIC) | Observations |

|---|---|---|---|

| Compound 1 | Base structure | <0.5 μM | Moderate activity against Mycobacterium tuberculosis |

| Compound 2 | Methylation at C4 | >50 μM | Significant decrease in activity |

| Compound 3 | Sulfonamide NH methylation | >50 μM | Low aqueous solubility noted |

| Compound 4 | Replacement of carbonyl with methylene | >50 μM | High MIC indicating loss of activity |

These findings highlight the importance of specific functional groups in maintaining biological efficacy. For instance, the presence of an acidic functionality appears critical for optimal interaction with target proteins involved in inflammatory signaling pathways .

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various experimental models:

- Model of CAPS : In mouse models simulating CAPS, complete loss of caspase-1 signaling was shown to rescue disease symptoms, suggesting that targeted inhibition via compounds like this compound could be beneficial in managing systemic inflammation .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, demonstrating moderate efficacy against Mycobacterium tuberculosis in cholesterol-containing media, indicating potential as a novel anti-tuberculosis agent .

常见问题

Q. Critical factors :

- Temperature control : Excess heat during sulfonation can lead to decomposition or side reactions (e.g., cyclopropane ring opening) .

- Reagent stoichiometry : Excess SOCl₂ ensures complete conversion but requires careful quenching to avoid hazardous gas release.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (diethyl ether) is used to isolate the product. Typical yields range from 60–75% .

Advanced: How does the cyclopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The cyclopropyl group introduces steric hindrance and electronic effects:

- Steric effects : The rigid cyclopropane ring restricts rotational freedom, slowing nucleophilic attack at the sulfonyl chloride group. This is observed in reduced reaction rates with bulky amines (e.g., tert-butylamine) compared to linear analogs .

- Electronic effects : The strained cyclopropane ring exerts electron-withdrawing effects via hyperconjugation, polarizing the S–Cl bond and enhancing electrophilicity. This is confirmed by DFT calculations showing a lower LUMO energy (-1.2 eV) compared to non-cyclopropyl analogs .

Q. Methodological validation :

- Kinetic studies : Monitor reaction progress via HPLC or ¹H NMR to quantify rate constants.

- Computational modeling : Use Gaussian or ORCA software to map transition states and electronic profiles .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR :

- IR spectroscopy : Strong S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹ confirm sulfonyl chloride functionality .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 221.02 (calculated: 221.04) .

Data interpretation tip : Compare with analogs (e.g., 1-methyl derivatives) to distinguish cyclopropyl-specific peaks .

Advanced: How can contradictory data on the stability of this compound in aqueous media be resolved?

Conflicting reports suggest:

- Instability : Rapid hydrolysis in water (t₁/₂ < 1 hr at pH 7) .

- Stability : Resistance to hydrolysis in buffered solutions (pH 5–6) for >24 hrs .

Q. Resolution strategy :

pH-dependent studies : Perform kinetic assays across pH 2–10. Data show maximum stability at pH 5.5 due to reduced nucleophilic attack by water .

Additive screening : Adding 1% DMF or THF as a co-solvent slows hydrolysis by disrupting water activity .

Q. Experimental design :

- Use LC-MS to quantify degradation products (e.g., sulfonic acid).

- Conduct Arrhenius analysis to predict shelf-life under storage conditions .

Advanced: What mechanistic role does this compound play in synthesizing protease inhibitors?

The sulfonyl chloride group acts as an electrophile, forming covalent bonds with serine or cysteine residues in protease active sites. Example applications:

- Inhibitor design : Coupling with peptidomimetics (e.g., ketoamide warheads) generates irreversible inhibitors for SARS-CoV-2 Mpro .

- Structural probing : Site-specific sulfonation maps solvent-accessible regions in proteins (e.g., trypsin), analyzed via X-ray crystallography .

Q. Optimization challenges :

- Selectivity : Minimize off-target labeling by tuning the pyrazole substituents.

- Solubility : Use PEGylated derivatives to enhance aqueous compatibility .

Basic: What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhaling HCl gas released during hydrolysis .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent moisture ingress .

Advanced: How can computational chemistry predict the regioselectivity of reactions involving this compound?

Q. Strategies :

- Docking simulations : AutoDock Vina models interactions between the sulfonyl chloride and target proteins (e.g., kinases).

- Reactivity indices : Calculate Fukui indices to identify electrophilic hotspots (e.g., sulfur atom: f⁺ = 0.45) .

Case study : MD simulations reveal that the cyclopropyl group stabilizes a twisted conformation, favoring attack at the sulfur over the pyrazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。